molecular formula C11H8F3NO B14116307 N-trifluoroacetyl-3-methylindole

N-trifluoroacetyl-3-methylindole

Cat. No.: B14116307
M. Wt: 227.18 g/mol
InChI Key: PEJJIQKHDNSFNO-UHFFFAOYSA-N
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Description

N-trifluoroacetyl-3-methylindole is a fluorinated indole derivative with the molecular formula C11H8F3NO. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the indole ring, and a methyl group at the third position of the indole ring. Indole derivatives are significant in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-trifluoroacetyl-3-methylindole typically involves the trifluoroacetylation of 3-methylindole. One common method includes the reaction of 3-methylindole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-trifluoroacetyl-3-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound derivatives with reduced functional groups.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

N-trifluoroacetyl-3-methylindole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-trifluoroacetyl-3-methylindole involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The indole ring structure allows the compound to fit into binding sites of various biological molecules, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-trifluoromethylindole: Similar in structure but with a trifluoromethyl group instead of a trifluoroacetyl group.

    3-methylindole: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.

    N-acetyl-3-methylindole: Contains an acetyl group instead of a trifluoroacetyl group.

Uniqueness

N-trifluoroacetyl-3-methylindole is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical reactivity and biological activity. The trifluoroacetyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-methylindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-7-6-15(10(16)11(12,13)14)9-5-3-2-4-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJJIQKHDNSFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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